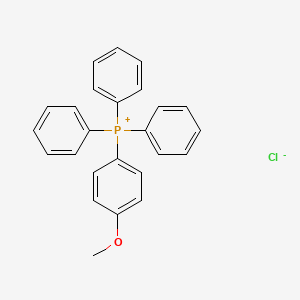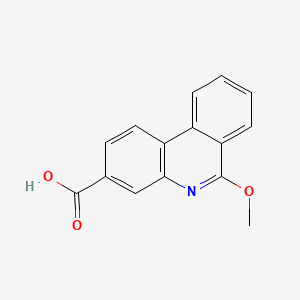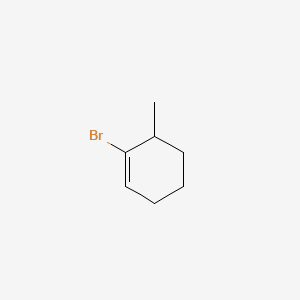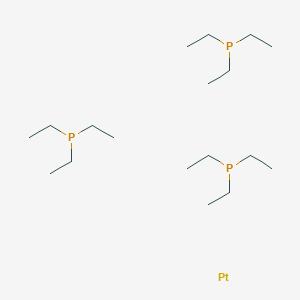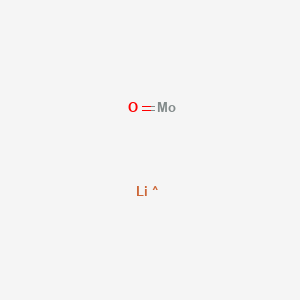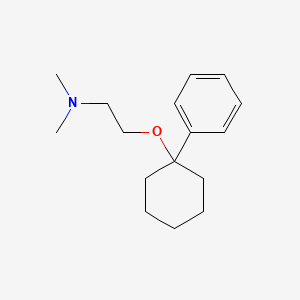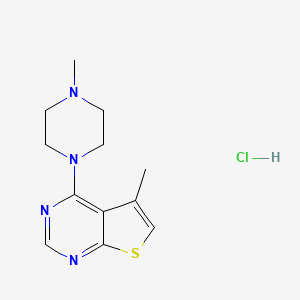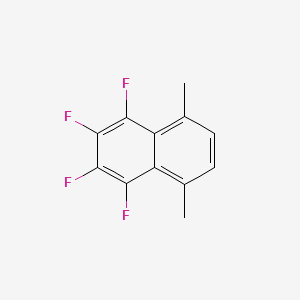
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene is a chemical compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where four hydrogen atoms are replaced by fluorine atoms and two methyl groups are attached at the 5th and 8th positions
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene can be achieved through several methods. One common approach involves the fluorination of 5,8-dimethylnaphthalene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of fluorinating agent and reaction conditions can significantly impact the efficiency and selectivity of the synthesis process.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or organomagnesium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s fluorinated nature can be exploited in the design of biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into fluorinated compounds often focuses on their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. Fluorine’s high electronegativity and small size can stabilize transition states and intermediates, leading to more efficient and selective reactions.
In biological systems, fluorinated compounds often interact with molecular targets such as enzymes or receptors
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone: This compound has hydroxyl groups instead of methyl groups, leading to different chemical and physical properties.
1,2,3,4-Tetrafluoro-5,8-dimethylanthracene: Similar in structure but with an additional benzene ring, which can affect its reactivity and applications.
Eigenschaften
CAS-Nummer |
38422-71-8 |
|---|---|
Molekularformel |
C12H8F4 |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
1,2,3,4-tetrafluoro-5,8-dimethylnaphthalene |
InChI |
InChI=1S/C12H8F4/c1-5-3-4-6(2)8-7(5)9(13)11(15)12(16)10(8)14/h3-4H,1-2H3 |
InChI-Schlüssel |
MSKZNOQVQARWLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)C(=C(C(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
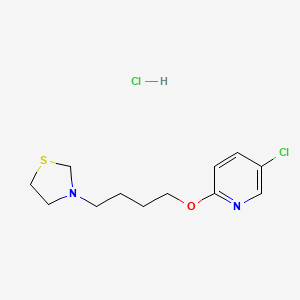

![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

